molecular formula C9H8Cl2N2 B1604556 5,6-dichloro-2-ethyl-1H-benzimidazole CAS No. 90348-42-8

5,6-dichloro-2-ethyl-1H-benzimidazole

Cat. No. B1604556
CAS RN: 90348-42-8
M. Wt: 215.08 g/mol
InChI Key: TUAVLJUMDKFUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-2-ethyl-1H-benzimidazole is a chemical compound with the formula C9H8Cl2N2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring . This compound is of interest in the field of medicinal chemistry due to its potential biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5,6-dichloro-2-ethyl-1H-benzimidazole, often involves the reaction of o-phenylenediamine with carboxylic acids under microwave irradiation . This method is considered efficient and practical, leading to products with good yields in short reaction times .


Molecular Structure Analysis

The molecular structure of 5,6-dichloro-2-ethyl-1H-benzimidazole consists of a benzimidazole core with two chlorine atoms attached at the 5 and 6 positions and an ethyl group at the 2 position . The benzimidazole core is a heterocyclic compound containing a benzene and imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives, including 5,6-dichloro-2-ethyl-1H-benzimidazole, have been found to exhibit various biological activities. For instance, some benzimidazole derivatives have shown antiproliferative activity against different cancer cell lines . They have also demonstrated antimicrobial properties .

Scientific Research Applications

1. Specific Scientific Field The research is in the field of Crystallography .

3. Detailed Description of the Methods of Application or Experimental Procedures The crystal structure was determined using X-ray diffraction. The crystal was a colorless block with dimensions 0.45 × 0.32 × 0.13 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II, in φ and ω scan mode .

Apoptosis-Inducing Agents in Cancer Treatment

  • Specific Scientific Field : Oncology
  • Summary of the Application : Benzimidazole derivatives have been synthesized and tested for their activity as Bcl-2 inhibitors on various cancer cells .
  • Methods of Application : The cytotoxic effect of these compounds was evaluated using the MTT assay. Apoptosis was detected using the PI Annexin V Apoptosis Detection Kit. Expression levels of the Bcl-2 protein were examined by Western blot analysis and qRT-PCR .
  • Results or Outcomes : All synthesized benzimidazole derivatives exhibited a cytotoxic effect on cancer cells with IC 50 values in the range of 25.2–88.2 µg/mL. Compounds C1 and D1 demonstrated a higher cytotoxic effect on cancer cells with IC 50 values < 50 µg/mL, while a lower cytotoxic effect against human embryonic kidney cells with IC 50 values of > 100 µg/mL. C1 and D1 caused a significant increase in the percentage of apoptotic cells in all types of cancer cell cells and both Bcl-2 mRNA and protein levels were significantly reduced .

Androgen Receptor Modulators

  • Specific Scientific Field : Endocrinology
  • Summary of the Application : 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, a benzimidazole derivative, has been found to possess good muscle agonism and prostate inhibition .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound was found to be a potent and tissue selective androgen receptor modulator (SARM) .

Apoptosis-Inducing Agents in Cancer Treatment

  • Specific Scientific Field : Oncology
  • Summary of the Application : Benzimidazole derivatives have been synthesized and tested for their activity as Bcl-2 inhibitors on various cancer cells .
  • Methods of Application : The cytotoxic effect of these compounds was evaluated using the MTT assay. Apoptosis was detected using the PI Annexin V Apoptosis Detection Kit. Expression levels of the Bcl-2 protein were examined by Western blot analysis and qRT-PCR .
  • Results or Outcomes : All synthesized benzimidazole derivatives exhibited a cytotoxic effect on cancer cells with IC 50 values in the range of 25.2–88.2 µg/mL. Compounds C1 and D1 demonstrated a higher cytotoxic effect on cancer cells with IC 50 values < 50 µg/mL, while a lower cytotoxic effect against human embryonic kidney cells with IC 50 values of > 100 µg/mL. C1 and D1 caused a significant increase in the percentage of apoptotic cells in all types of cancer cell cells and both Bcl-2 mRNA and protein levels were significantly reduced .

Androgen Receptor Modulators

  • Specific Scientific Field : Endocrinology
  • Summary of the Application : 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, a benzimidazole derivative, has been found to possess good muscle agonism and prostate inhibition .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound was found to be a potent and tissue selective androgen receptor modulator (SARM) .

Safety And Hazards

When handling 5,6-dichloro-2-ethyl-1H-benzimidazole, it is advised to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

5,6-dichloro-2-ethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c1-2-9-12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAVLJUMDKFUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359575
Record name Benzimidazole, 5,6-dichloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-2-ethyl-1H-benzimidazole

CAS RN

90348-42-8
Record name Benzimidazole, 5,6-dichloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dichloro-2-ethyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
5,6-dichloro-2-ethyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
5,6-dichloro-2-ethyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
5,6-dichloro-2-ethyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
5,6-dichloro-2-ethyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
5,6-dichloro-2-ethyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.